

# Imidazo[1,2-a]pyrazine-3-carbaldehyde chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B011262

[Get Quote](#)

## An In-depth Technical Guide to Imidazo[1,2-a]pyrazine-3-carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Imidazo[1,2-a]pyrazine-3-carbaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. The imidazo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and antitumor properties.<sup>[1][2]</sup>

## Chemical Structure and Physicochemical Properties

**Imidazo[1,2-a]pyrazine-3-carbaldehyde** is a bicyclic heteroaromatic compound. The structure consists of an imidazole ring fused to a pyrazine ring, with a carbaldehyde (formyl) group substituted at the 3-position of the imidazole ring.

Caption: Chemical structure of **Imidazo[1,2-a]pyrazine-3-carbaldehyde**.

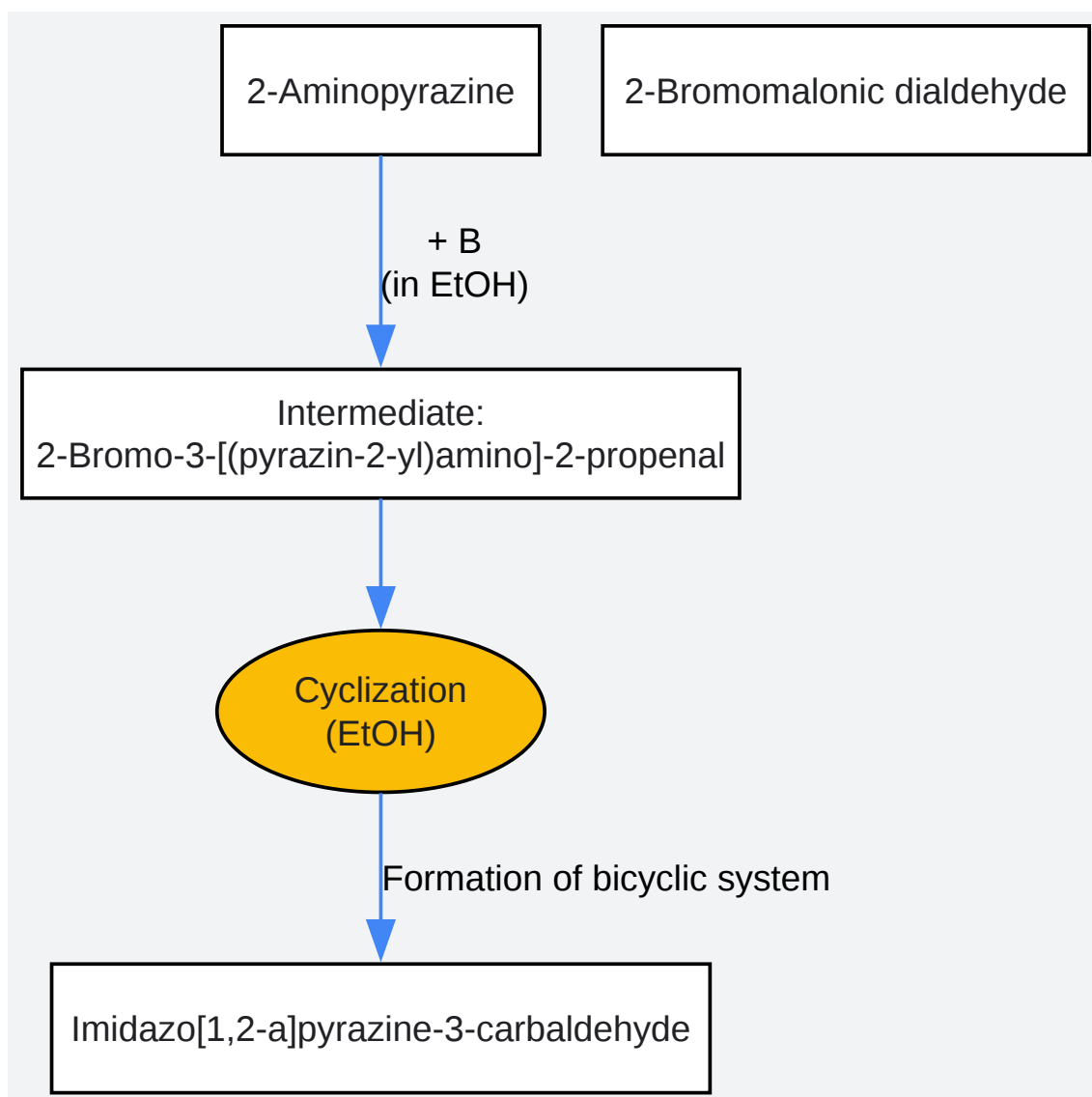
## Physicochemical Data

The key physicochemical properties of **Imidazo[1,2-a]pyrazine-3-carbaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O	[3][4]
Molecular Weight	147.13 g/mol	[4]
Monoisotopic Mass	147.04326 Da	[3]
CAS Registry Number	106012-58-2	[4][5]
Density (Predicted)	1.39 ± 0.1 g/cm <sup>3</sup>	[5]
pKa (Predicted)	1.65 ± 0.30	[5]
XlogP (Predicted)	0.5	[3]
Solubility	Soluble (34 g/L) at 25 °C (Calculated)	[4]

## Synthesis and Experimental Protocols

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often involving the condensation of an aminopyrazine with an  $\alpha$ -halocarbonyl compound.[6] A specific method for synthesizing **Imidazo[1,2-a]pyrazine-3-carbaldehyde** involves the reaction of 2-aminopyrazine with 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.[7] Another common strategy is the three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid or metal catalyst.[8][9]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Imidazo[1,2-a]pyrazine-3-carbaldehyde**.

## Experimental Protocol: Synthesis from 2-Aminopyrazine

This protocol is based on the cyclization reaction described for the synthesis of **Imidazo[1,2-a]pyrazine-3-carbaldehyde** (Compound 7) in the literature.<sup>[7]</sup>

- Reactant Preparation: Dissolve 2-Aminopyrazine (1.0 mol) in ethanol (1000 ml).
- Reaction Initiation: To the solution from step 1, add 2-bromomalonic dialdehyde (1.0 mol). This reaction forms the intermediate, 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.

- **Cyclization:** The reaction mixture is stirred, leading to the cyclization of the intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is neutralized with a  $\text{Na}_2\text{CO}_3$  solution and extracted with chloroform (4 x 30 ml).
- **Purification:** The combined organic extracts are dried over  $\text{K}_2\text{CO}_3$  and evaporated in a vacuum. The crude product is then purified by column chromatography on silica gel (eluent:  $\text{CHCl}_3$ –MeOH, 9:1) to yield the final product.<sup>[7]</sup>

## Analytical and Spectral Data

The characterization of **Imidazo[1,2-a]pyrazine-3-carbaldehyde** relies on standard analytical techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.

### Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated.<sup>[3]</sup>

Adduct	m/z (mass/charge)	Predicted CCS ( $\text{\AA}^2$ )
$[\text{M}+\text{H}]^+$	148.05054	125.1
$[\text{M}+\text{Na}]^+$	170.03248	137.2
$[\text{M}-\text{H}]^-$	146.03598	126.6
$[\text{M}+\text{NH}_4]^+$	165.07708	145.6
$[\text{M}]^+$	147.04271	128.0

Data sourced from PubChemLite.<sup>[3]</sup>

### NMR Spectroscopy

While specific, experimentally verified NMR data for **Imidazo[1,2-a]pyrazine-3-carbaldehyde** is not readily available in the cited literature, analysis of related structures provides expected

chemical shift regions.

- $^1\text{H}$  NMR: Protons on the pyrazine ring are expected to be deshielded due to the electronegativity of the nitrogen atoms, appearing in the  $\delta$  7.8–9.0 ppm range.<sup>[1]</sup> The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the  $\delta$  9.5–10.5 ppm region. The protons on the imidazole portion of the ring system would likely resonate between  $\delta$  7.5 and 8.5 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the  $\delta$  180–190 ppm range. Carbons within the aromatic heterocyclic system would typically appear between  $\delta$  110 and 155 ppm.<sup>[1][8]</sup>

## Infrared (IR) Spectroscopy

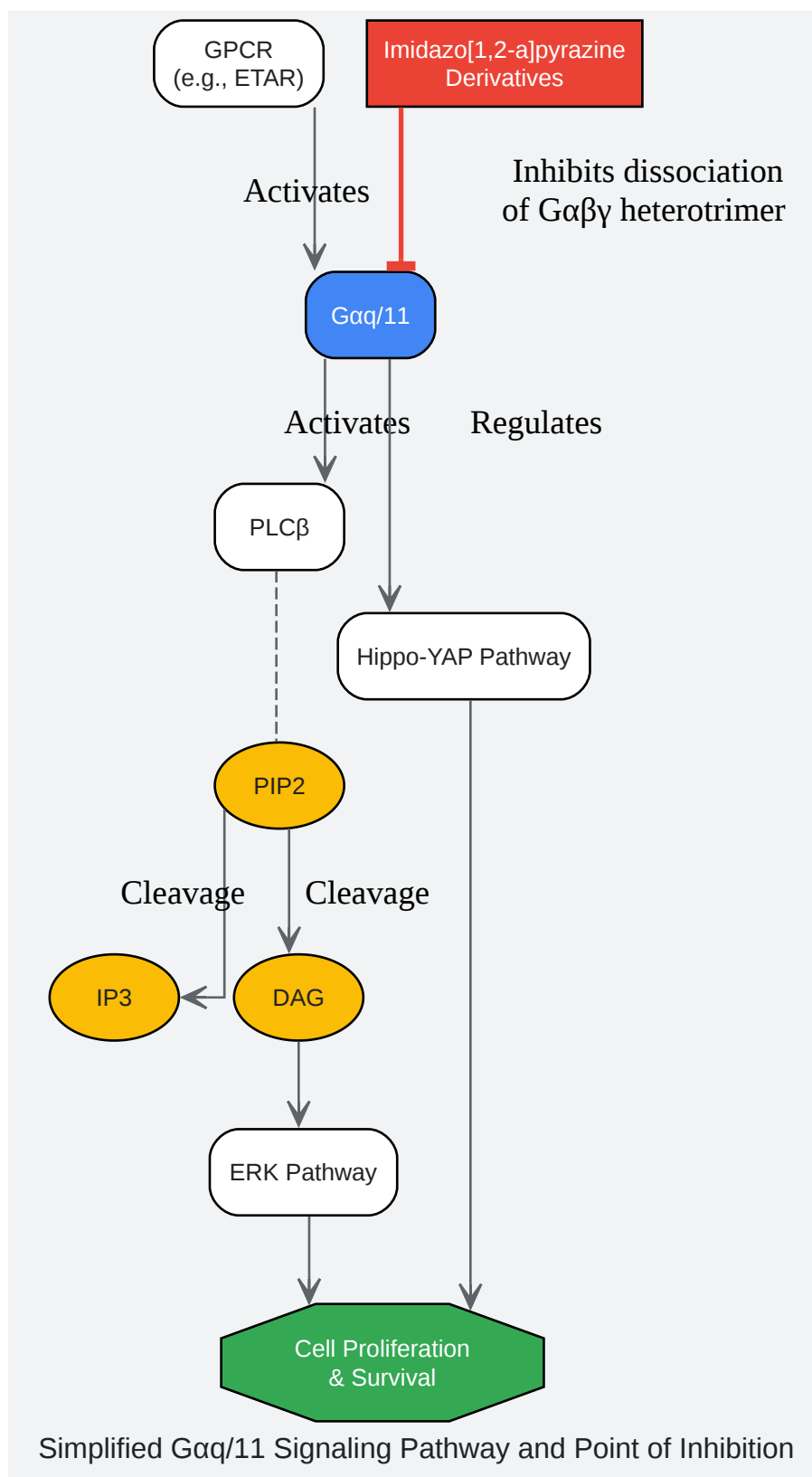
An experimental IR spectrum for this specific compound is not available in the provided search results. However, the characteristic absorption bands can be predicted based on its functional groups:

- $\sim 3100\text{--}3000\text{ cm}^{-1}$ : C-H stretching of the aromatic rings.
- $\sim 1700\text{--}1680\text{ cm}^{-1}$ : Strong C=O stretching of the aldehyde group.
- $\sim 1650\text{--}1450\text{ cm}^{-1}$ : C=C and C=N stretching vibrations within the fused aromatic rings.

## Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold are being actively investigated for their therapeutic potential. Notably, they have been designed as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated and constitutively active in uveal melanoma (UM), an aggressive form of eye cancer.<sup>[2]</sup>

The Gαq/11 protein is a crucial transducer in a signaling cascade that regulates cell growth and proliferation. Its inhibition by small molecules like imidazo[1,2-a]pyrazine derivatives presents a promising strategy for treating UM.<sup>[2]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the Gαq/11 signaling pathway by Imidazo[1,2-a]pyrazine derivatives.[2]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [storage.googleapis.com](https://storage.googleapis.com) [[storage.googleapis.com](https://storage.googleapis.com)]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. PubChemLite - Imidazo[1,2-a]pyrazine-3-carbaldehyde (C7H5N3O) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 4. CAS # 106012-58-2, Imidazo[1,2-a]pyrazine-3-carboxaldehyde - chemBlink [[www.chemblink.com](https://www.chemblink.com)]
- 5. 106012-58-2 CAS MSDS (IMIDAZO[1,2-A]PYRAZINE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://chemicalbook.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Imidazo[1,2-a]pyrazine-3-carbaldehyde chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011262#imidazo-1-2-a-pyrazine-3-carbaldehyde-chemical-structure-and-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)